molecular formula C15H14BrClN2O2 B2814885 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide CAS No. 2034520-94-8

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide

Cat. No.: B2814885
CAS No.: 2034520-94-8
M. Wt: 369.64
InChI Key: ZXLKCBJMRLFDAJ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a nicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the bromination of nicotinamide followed by the introduction of the 3-(3-chlorophenyl)-3-hydroxypropyl group through a series of substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of industrial-grade reagents and solvents is common, and the reactions are carefully monitored to maintain the desired conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzamide
  • 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and the nicotinamide backbone

Properties

IUPAC Name

5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c16-12-6-11(8-18-9-12)15(21)19-5-4-14(20)10-2-1-3-13(17)7-10/h1-3,6-9,14,20H,4-5H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLKCBJMRLFDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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